molecular formula C16H15N3O2S B2718262 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1021112-92-4

3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2718262
CAS No.: 1021112-92-4
M. Wt: 313.38
InChI Key: DUAQCGDVMOHDTH-UHFFFAOYSA-N
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Description

3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Group: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Sonogashira coupling, using thiophene derivatives and appropriate catalysts.

    Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions or via Grignard reactions using phenyl magnesium bromide.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxadiazole ring or the amide group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound can be investigated for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • **3-phenyl-N-(5-(thiophen-2-yl)furan-2-yl)methyl)propanamide
  • 2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide

Uniqueness

3-phenyl-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The combination of the phenyl, thiophene, and oxadiazole rings in a single molecule provides a versatile scaffold for further functionalization and optimization for various applications.

Properties

IUPAC Name

3-phenyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-14(9-8-12-5-2-1-3-6-12)17-16-19-18-15(21-16)11-13-7-4-10-22-13/h1-7,10H,8-9,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAQCGDVMOHDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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